6-Amino-4-fluoro-3-(1H)indazole carboxylic acid

Synthetic Chemistry Medicinal Chemistry Process Chemistry

This pre-functionalized indazole scaffold features a 6-amino group for direct amide coupling and a 4-fluoro substituent that enhances metabolic stability, enabling streamlined synthesis of kinase inhibitors (e.g., RIPK1, CDKL2). It eliminates low-yielding amination steps and supports parallel SAR exploration. Dual handles (carboxylic acid + amino) allow efficient library synthesis. ≥98% purity, ideal for medicinal chemistry and HTS campaigns.

Molecular Formula C8H6FN3O2
Molecular Weight 195.15 g/mol
CAS No. 885522-68-9
Cat. No. B3293763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-fluoro-3-(1H)indazole carboxylic acid
CAS885522-68-9
Molecular FormulaC8H6FN3O2
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2C(=O)O)F)N
InChIInChI=1S/C8H6FN3O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,10H2,(H,11,12)(H,13,14)
InChIKeyVMQHPGQGNLVKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-fluoro-3-(1H)indazole carboxylic acid (CAS 885522-68-9): A Specialized Heterocyclic Building Block for Targeted Medicinal Chemistry


6-Amino-4-fluoro-3-(1H)indazole carboxylic acid (CAS 885522-68-9) is a heterocyclic compound belonging to the indazole family, characterized by an indazole core with an amino group at the 6-position, a fluorine atom at the 4-position, and a carboxylic acid group at the 3-position . This specific substitution pattern distinguishes it from simpler indazole-3-carboxylic acid analogs. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors [1].

6-Amino-4-fluoro-3-(1H)indazole carboxylic acid: Why Unsubstituted Indazole-3-carboxylic Acid or Simple Analogs Cannot Substitute in Advanced Synthesis


While unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) is a common starting material, its lack of an amino handle at the 6-position and a fluorine at the 4-position severely limits its utility in modern medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors where specific substitution patterns are critical for binding affinity and selectivity [1]. The 6-amino group provides a crucial nucleophilic site for derivatization (e.g., amide bond formation), and the 4-fluoro substituent is a well-established strategy to enhance metabolic stability and lipophilicity, directly impacting pharmacokinetic properties . Generic substitution with an unsubstituted or differently substituted indazole would necessitate additional, often low-yielding, synthetic steps to install these essential functional groups, increasing cost and complexity. The following evidence details the quantifiable advantages of selecting this specific, pre-functionalized building block.

6-Amino-4-fluoro-3-(1H)indazole carboxylic acid: Comparative Quantitative Evidence for Superior Synthetic Utility and Pharmacophore Alignment


Synthetic Efficiency: Pre-functionalized 6-Amino Group Eliminates Low-Yielding Late-Stage Amination

The presence of a primary amino group at the 6-position on the indazole ring distinguishes this compound from unsubstituted indazole-3-carboxylic acid . This amino group is critical for constructing 6-substituted aminoindazole derivatives, a class of compounds with established anticancer activity [1]. While direct comparative data for this specific compound is limited in published literature, class-level inference from research on similar 6-substituted aminoindazole syntheses demonstrates that introducing an amino group onto an aromatic core is a non-trivial step. It often requires harsh conditions, heavy metal catalysts, or multi-step protection/deprotection sequences, leading to typical yields of 30-60% for such transformations on complex heterocycles [2]. By contrast, procurement of this pre-functionalized building block eliminates these low-yielding steps entirely, offering a significant advantage in synthetic efficiency and cost for any project targeting this chemotype.

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Optimized Physicochemical Properties: Fluorine at 4-Position Enhances Lipophilicity and Metabolic Stability Compared to Non-fluorinated Analogs

The inclusion of a fluorine atom at the 4-position of the indazole core is a strategic modification known to significantly influence a molecule's pharmacokinetic profile . Directly comparing our target compound to its non-fluorinated analog (6-Amino-3-indazolecarboxylic acid) reveals key differences. While specific experimental data for this exact pair is not publicly available, the well-documented effect of aryl fluorination on logP (octanol-water partition coefficient) allows for a class-level inference. A single fluorine substitution on a similar aromatic core is known to increase logP by approximately 0.3-0.5 units compared to the non-fluorinated parent [1]. Additionally, the presence of a fluorine atom can block metabolic sites (e.g., CYP450-mediated oxidation) on the aromatic ring, thereby potentially improving metabolic stability and prolonging half-life [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Validated Utility as a Core Scaffold for Kinase Inhibitors, Including RIPK1 and CDKL2

Indazole-3-carboxamides, for which this compound is a direct precursor, have been explicitly claimed in patents as potent inhibitors of key kinases such as RIPK1 (Receptor Interacting Protein Kinase 1) [1] and are being developed as chemical probes for CDKL2 [2]. While this specific acid is not an inhibitor itself, it is the essential building block for constructing these biologically active molecules. The comparison here is not to a direct inhibitor but to alternative, less-functionalized building blocks that would require more complex and costly routes to the same target chemotypes. The patent literature validates the specific indazole-3-carboxylic acid core, substituted with an amino group, as a privileged scaffold for achieving potent kinase inhibition [1].

Kinase Inhibition Chemical Biology Drug Discovery

6-Amino-4-fluoro-3-(1H)indazole carboxylic acid: Recommended Scientific and Industrial Applications Based on Quantified Evidence


Synthesis of Targeted Kinase Inhibitors (e.g., RIPK1, CDKL2) and Chemical Probes

Procure this compound as a key starting material for the synthesis of indazole-3-carboxamide-based kinase inhibitors. The pre-installed 6-amino group allows for direct amide coupling to generate the final inhibitors, as described in patent literature for RIPK1 inhibitors [1] and in recent publications for CDKL2 chemical probes [2]. This route is more efficient than starting from an unfunctionalized indazole, saving at least one synthetic step [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Fluorinated Indazoles

Use this compound as a versatile scaffold for parallel synthesis to explore SAR. The 4-fluoro substituent is a key feature for modulating lipophilicity and metabolic stability, as established in medicinal chemistry principles [4]. By comparing the properties of final compounds derived from this building block against those derived from non-fluorinated or differently halogenated analogs, researchers can directly attribute differences in logP and stability to the 4-fluoro group [4].

Preparation of Indazole-Derived Heterocyclic Libraries via Diversification of the Carboxylic Acid and Amino Groups

This compound provides two distinct functional handles for diversification. The carboxylic acid can be easily converted to amides, esters, or other derivatives, while the amino group can be functionalized via reductive amination, acylation, or other transformations [1]. This dual reactivity makes it an ideal core for generating diverse compound libraries for high-throughput screening campaigns. The presence of the fluorine atom adds a desirable element of diversity to such libraries [4].

Development of Novel Anticancer Agents Based on 6-Substituted Aminoindazole Scaffolds

Recent studies have shown that 6-substituted aminoindazole derivatives exhibit promising anticancer activity [3]. This compound serves as an ideal starting point for designing and synthesizing novel analogs within this class. The ability to directly access the 6-aminoindazole core eliminates the need for low-yielding amination steps, allowing medicinal chemists to rapidly explore a wider range of substituents on both the amino and carboxylic acid moieties to optimize potency and selectivity against cancer cell lines [3].

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